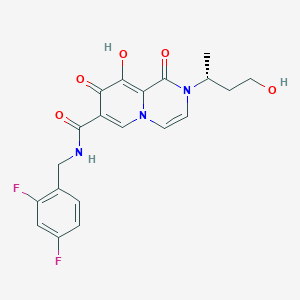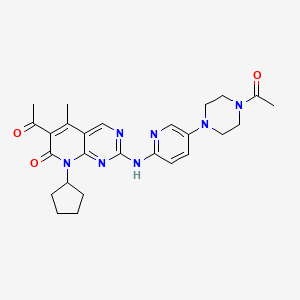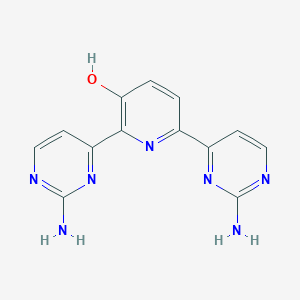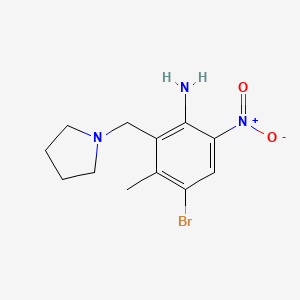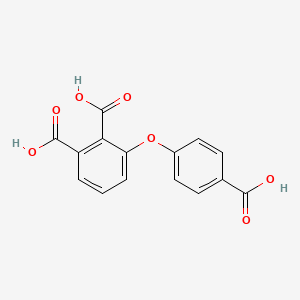
3-(4-Carboxyphenoxy)phthalic acid
Overview
Description
3-(4-Carboxyphenoxy)phthalic acid is a versatile chemical compound with the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol . It is widely used in scientific research due to its unique structure, which allows for extensive exploration of its properties. This compound finds applications in organic synthesis, the development of pharmaceuticals, and the creation of polymers .
Mechanism of Action
Target of Action
It’s known that phthalic acid interacts with several receptors such asEstrogen receptor alpha , Progesterone receptor , Estrogen receptor beta , and Peroxisome proliferator-activated receptors . These receptors play crucial roles in various biological processes, including cell proliferation, differentiation, and metabolic homeostasis.
Mode of Action
It’s known to form complex structures with metal ions such asNickel (Ni) and Cadmium (Cd) . These complexes have been characterized by elemental analysis (EA), infrared spectra (IR), X-ray powder diffraction (XRPD), solid fluorescence, and thermogravimetric analysis (TGA) .
Biochemical Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates often involves the formation of protocatechuate, which is further metabolized through the beta-ketoadipate pathway .
Pharmacokinetics
The compound’s solubility and stability under various conditions suggest that it may have unique pharmacokinetic properties .
Result of Action
The compound’s ability to form complex structures with metal ions suggests that it may influence cellular processes that involve these ions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Carboxyphenoxy)phthalic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of metal ions in the environment can influence the compound’s ability to form complex structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Carboxyphenoxy)phthalic acid can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-hydroxybenzoic acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phthalic anhydride and 4-hydroxybenzoic acid.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The mixture is heated to around 150-200°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxyphenoxy)phthalic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Carboxyphenoxy)phthalic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4-Carboxyphenoxy)phthalic acid: Similar structure but with different substitution patterns.
3-(3-Carboxyphenoxy)phthalic acid: Another isomer with a different position of the carboxyl group.
Terephthalic acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
Uniqueness
3-(4-Carboxyphenoxy)phthalic acid is unique due to its ability to form complex coordination polymers with various metal ions, making it valuable in materials science and catalysis . Its structure allows for extensive functionalization, enabling the creation of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
3-(4-carboxyphenoxy)phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-4-6-9(7-5-8)22-11-3-1-2-10(14(18)19)12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOTMQYGCBQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-(4-Carboxyphenoxy)phthalic acid in the formation of coordination polymers?
A1: this compound, often denoted as H3L in the literature, acts as a versatile, semi-rigid, asymmetric, V-shaped, multicarboxylate ligand. [, , , , ] This unique structure allows it to bind to metal ions, typically transition metals like Zn(II), Cd(II), Co(II), and Mn(II), through its carboxylate groups. [, , , , ] The "V" shape and semi-rigidity introduce variations in the spatial arrangement of the resulting metal-organic frameworks, influencing the dimensionality and topology of the coordination polymers. [, , , , ]
Q2: How do different N-donor ligands impact the structures of coordination polymers formed with this compound?
A2: Studies have shown that introducing N-donor ligands, such as 4,4'-bipyridine (4,4'-bpy), 1,10-phenanthroline (phen), or 1,3,5-tris(1-imidazolyl)benzene (tib), alongside this compound, can significantly influence the final structure of the coordination polymer. [, , , ] These N-donor ligands act as bridging units, connecting the metal-carboxylate chains or layers, leading to the formation of higher-dimensional networks. [, , , ] The size and geometry of the N-donor ligand, along with its coordination preferences, play a crucial role in determining the overall architecture of the resulting framework. [, , , ]
Q3: Have any luminescent properties been observed in coordination polymers incorporating this compound?
A3: Yes, some Cd(II) coordination polymers synthesized using this compound, along with various N-donor ligands like phen, 2,2′-bipyridine (2,2′-bpy), and 4,4'-bpy, have exhibited interesting luminescent properties. [] The luminescence behavior is attributed to the combined effects of the ligand-to-metal charge transfer (LMCT) and metal-centered (MC) transitions within the framework. []
Q4: Can the position of the carboxylic acid group on the phenyl ring of this compound influence the structure of coordination polymers?
A4: Research suggests that the position of the carboxylic acid substituent on the phenyl ring of this compound plays a crucial role in determining the final structure of the coordination polymer. [] By comparing analogous ligands with varying carboxylic acid positions, researchers have observed significant differences in the resulting framework structures, even when using the same metal ion and auxiliary ligand. []
Q5: What analytical techniques are commonly employed to characterize this compound-based coordination polymers?
A5: Researchers rely on a combination of techniques to characterize the structure and properties of these coordination polymers. Single-crystal X-ray diffraction is essential for elucidating the crystal structure and coordination environments within the framework. [, , , , ] Other common techniques include: * Infrared spectroscopy (IR) to identify functional groups and bonding interactions.* Thermogravimetric analysis (TGA) to investigate thermal stability and decomposition patterns. * Powder X-ray diffraction (PXRD) for phase identification and crystallinity analysis.* Elemental analysis to determine the elemental composition. * Luminescence spectroscopy (where applicable) to study the emission properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


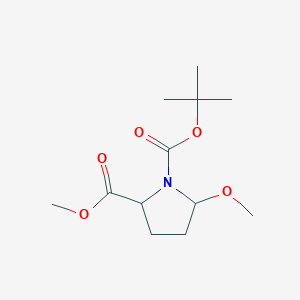
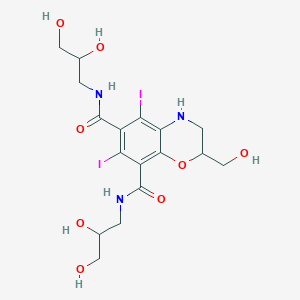
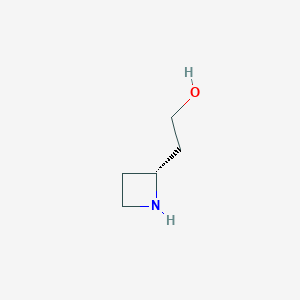
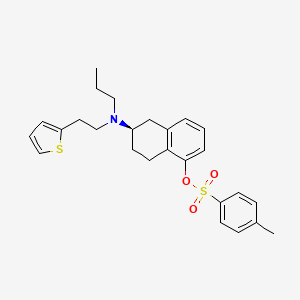

![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)
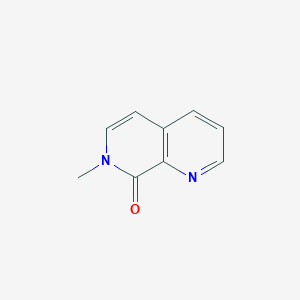
![Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)
![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)
